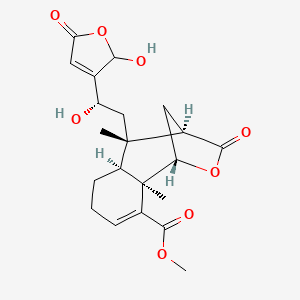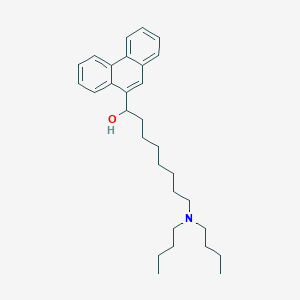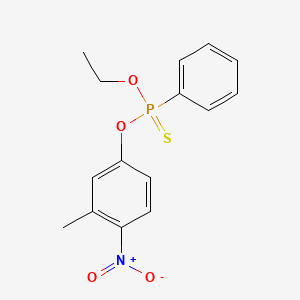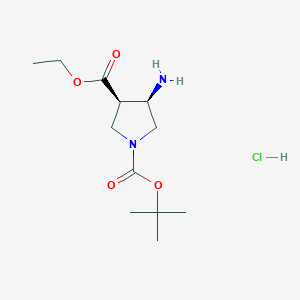
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is a chemical compound with the molecular formula C32H26BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2-oxo-1,2-diphenylethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides and as a phase-transfer catalyst.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The compound can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide
- Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, chloride
Comparison
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
1530-47-8 |
|---|---|
Formule moléculaire |
C32H26BrOP |
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
(2-oxo-1,2-diphenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26OP.BrH/c33-31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,32H;1H/q+1;/p-1 |
Clé InChI |
UFDGFSKLZIRPOV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)

![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)





